A Comprehensive Technical Guide to 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane (CAS 3733-29-7)
A Comprehensive Technical Guide to 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane (CAS 3733-29-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane (CAS 3733-29-7), a halogenated organic compound with applications in organic synthesis and potential as a building block in medicinal chemistry. This document consolidates key chemical and physical properties, detailed experimental protocols for its synthesis and structural characterization, and a summary of its current known applications and safety information. The presented data is intended to support researchers and professionals in the fields of chemical synthesis and drug discovery.
Chemical and Physical Properties
5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane is a substituted heterocyclic organic compound. The presence of two bromomethyl groups makes it a reactive intermediate for further chemical modifications.[1] Its core structure is a six-membered 1,3-dioxane ring, which typically adopts a chair conformation.[2]
Table 1: Physicochemical Properties of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane
| Property | Value | Reference |
| CAS Number | 3733-29-7 | [3] |
| Molecular Formula | C₁₂H₁₄Br₂O₂ | [3] |
| Molecular Weight | 350.05 g/mol | [4] |
| Synonyms | 1,3-Dioxane, 5,5-bis(bromomethyl)-2-phenyl-; 2-Phenyl-5,5-dibrommethyl-1,3-dioxa-cyclohexan | [1] |
| Appearance | Solid (predicted) | |
| Storage Temperature | 2-8°C | [5] |
Table 2: Computed Properties
| Property | Value | Reference |
| XLogP3 | 3 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 3 | [5] |
| Exact Mass | 349.93401 g/mol | [4] |
| Monoisotopic Mass | 347.936 g/mol | [5] |
| Topological Polar Surface Area | 18.5 Ų | [5] |
| Heavy Atom Count | 16 | [5] |
| Complexity | 203 | [5] |
Experimental Protocols
Synthesis of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane
The synthesis of 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane can be achieved via the acetalization of 2,2-bis(bromomethyl)-1,3-propanediol with benzaldehyde. A general procedure, adapted from the synthesis of similar 1,3-dioxane structures, is provided below.
Materials:
-
2,2-bis(bromomethyl)-1,3-propanediol
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Benzaldehyde
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p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
A mixture of 2,2-bis(bromomethyl)-1,3-propanediol, an equimolar amount of benzaldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
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The solvent is removed under reduced pressure to yield the crude product.
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The crude product is purified by recrystallization or column chromatography to afford pure 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane.
Structural Analysis Protocols
The structural confirmation and conformational analysis of 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane are crucial for its characterization. Standard spectroscopic and crystallographic techniques are employed for this purpose.[2]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the molecular structure in solution.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
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The chemical shifts, integration, and coupling constants of the protons on the dioxane ring and the phenyl and bromomethyl groups are analyzed to confirm the structure.
¹³C NMR Spectroscopy:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A wider spectral width (e.g., 0-160 ppm) is used.
-
The chemical shifts of the carbon atoms provide further confirmation of the molecular skeleton.
2.2.2. X-ray Crystallography
Single-crystal X-ray diffraction provides the precise solid-state structure, including bond lengths, bond angles, and the conformation of the dioxane ring.[2]
Crystal Growth:
-
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a diffractometer.
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X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K).
-
The structure is solved using direct methods and refined by full-matrix least-squares on F².
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The final refined structure provides detailed information on the molecular geometry, including the chair conformation of the 1,3-dioxane ring and the orientation of the substituents.[2]
Applications in Research and Development
5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane serves as a versatile intermediate in organic synthesis. The two reactive bromomethyl groups can be substituted by various nucleophiles to introduce new functionalities, making it a valuable building block for more complex molecules.[1]
Derivatives of 1,3-dioxane have been investigated for their potential biological activities, including as antibacterial agents.[6] While specific data for 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane is not extensively documented, its structural motif suggests it could be a precursor for novel therapeutic agents. The general workflow for exploring such potential is outlined below.
Safety and Handling
Detailed safety information can be found in the Safety Data Sheet (SDS) for this compound. As a brominated organic compound, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8] Work should be conducted in a well-ventilated fume hood.[7][8] Avoid inhalation of dust and contact with skin and eyes.[7] In case of exposure, follow the first-aid measures outlined in the SDS. Store the compound in a tightly sealed container in a cool, dry place.[8]
Conclusion
5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane is a valuable chemical intermediate with well-defined structural features. The experimental protocols provided in this guide offer a starting point for its synthesis and characterization. Its potential as a scaffold in the development of new chemical entities, particularly in the area of antibacterial research, warrants further investigation. Researchers and drug development professionals can utilize the information presented herein to facilitate their work with this compound.
References
- 1. Buy 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane | 3733-29-7 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. KR20170030279A - Method for the preparation of 3,3-bis-[bis-(2-methoxyphenyl)phosphanylmethyl]-1,5-dioxy -spiro [5,5] undecane and their derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane - Khazhiev - Russian Journal of General Chemistry [bakhtiniada.ru]
- 6. 1,3-Dioxane-Linked Novel Bacterial Topoisomerase Inhibitors: Expanding Structural Diversity and the Antibacterial Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane [myskinrecipes.com]
- 8. 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane - PMC [pmc.ncbi.nlm.nih.gov]
